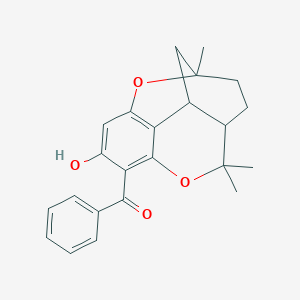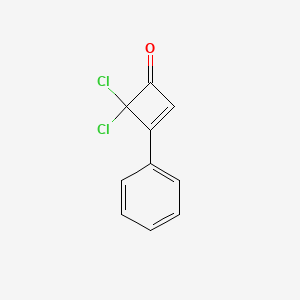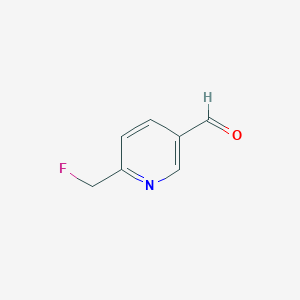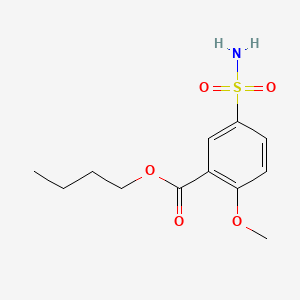
Clusiacitran A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clusiacitran A is a natural product derived from plant sources. It has the empirical formula C23H24O4 and a molecular weight of 364.43 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Clusiacitran A are not well-documented. It is primarily obtained from natural sources, and its extraction and purification processes are tailored to maintain its integrity and purity.
Análisis De Reacciones Químicas
Types of Reactions
Clusiacitran A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction and the reagents used
Aplicaciones Científicas De Investigación
Clusiacitran A has a wide range of scientific research applications, including:
Chemistry: Used in the study of natural products and their chemical properties.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of nutraceuticals and other natural products.
Comparación Con Compuestos Similares
Similar Compounds
Clusiacitran A is similar to other natural products derived from plant sources, such as Clusiacyclol A, Cinchonaglycoside A, and Calceolarioside A .
Uniqueness
This compound is unique due to its specific chemical structure and potential applications in various fields. Its distinct properties make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
163597-65-7 |
|---|---|
Fórmula molecular |
C23H24O4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(9-hydroxy-1,5,5-trimethyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-trien-8-yl)-phenylmethanone |
InChI |
InChI=1S/C23H24O4/c1-22(2)15-9-10-23(3)12-14(15)18-17(26-23)11-16(24)19(21(18)27-22)20(25)13-7-5-4-6-8-13/h4-8,11,14-15,24H,9-10,12H2,1-3H3 |
Clave InChI |
XUPOZHDUFRMVTF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC3(CC2C4=C(O3)C=C(C(=C4O1)C(=O)C5=CC=CC=C5)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)




![1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12044706.png)

![3-(4-fluorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044731.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044734.png)
![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044737.png)

![6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane](/img/structure/B12044746.png)
![2-amino-6-benzyl-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12044752.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044760.png)
